Chiral Purity: D-Enantiomer Specific Rotation Specification vs. Racemic or L-Enantiomer Substitutes
Boc-D-Dap-OMe·HCl is supplied with a defined optical rotation specification of [α]D²⁰ = -37.0 to -43.0° (C=1 in DMF), confirming consistent D-enantiomer configuration and chiral integrity . In contrast, racemic Boc-Dap-OMe·HCl or the L-enantiomer counterpart (Boc-L-Dap-OMe·HCl) would exhibit optical rotation values of approximately zero or positive magnitude, respectively, but such specifications are not routinely provided for non-stereochemically defined alternatives. Procurement of unspecified stereochemistry introduces uncontrolled variability into peptide secondary structure and bioactivity.
| Evidence Dimension | Specific Optical Rotation (Chiral Purity) |
|---|---|
| Target Compound Data | [α]D²⁰ = -37.0 to -43.0° (C=1 in DMF) |
| Comparator Or Baseline | Racemic Boc-Dap-OMe·HCl: ~0°; L-enantiomer: +37.0 to +43.0° (inferred) |
| Quantified Difference | Negative rotation confirms D-configuration; racemic mixtures produce near-zero net rotation |
| Conditions | Polarimetry, C=1 in DMF, 20°C |
Why This Matters
Stereochemistry directly determines peptide secondary structure; the D-configuration of Dap residues influences β-turn stability and proteolytic resistance, making enantiomeric identity a critical procurement specification [1].
- [1] Wang J, et al. 一种含非天然氨基酸的环状抗菌肽及其制备方法和应用. 常州大学专利. 2022. CN application utilizing Dap residue side-chain cyclization. View Source
